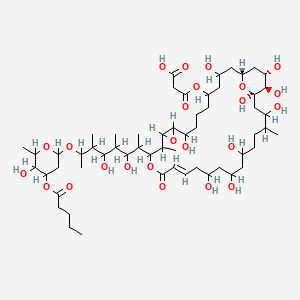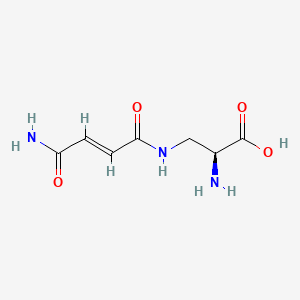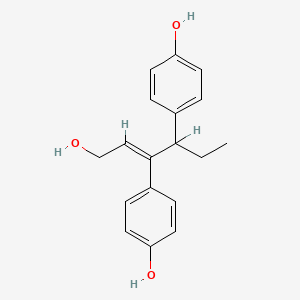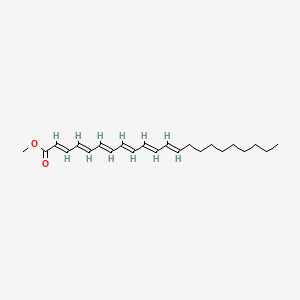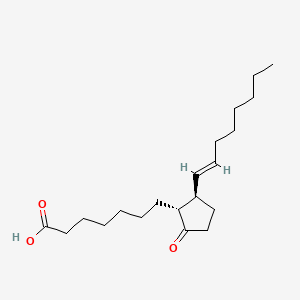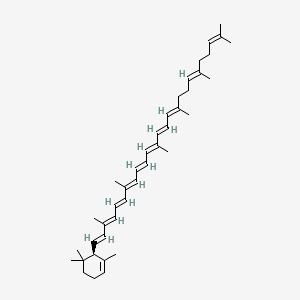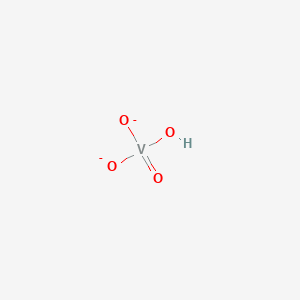
O-valeroylcarnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-valeroylcarnitine is a C5-acylcarnitine in which the acyl group specified is valeroyl. It has a role as a metabolite. It derives from a valeric acid.
Aplicaciones Científicas De Investigación
Ocular Pharmacokinetics and Drug Delivery
O-Valeroylcarnitine may be relevant in the context of ocular pharmacokinetics and drug delivery. Challenges in drug delivery to the eye are significant due to the protective barriers surrounding it. Although not directly focused on this compound, studies in this area highlight the importance of understanding drug delivery mechanisms for therapeutic substances in ophthalmology (Urtti, 2006).
Role in Alcohol Metabolism
Research has indicated that related compounds like acetylcarnitine can influence alcohol metabolism, specifically inhibiting alcohol dehydrogenase (ADH). This suggests potential applications of this compound in understanding and possibly treating alcohol-related metabolic processes (Sachan & Cha, 1994).
Mental Health Applications
L-Acetylcarnitine, a related compound, has been studied for its potential antidepressant effects in elderly patients with dysthymic disorder, suggesting a possible avenue for research into this compound's applications in mental health (Bersani et al., 2013).
Fertility and Embryonic Development
Studies on L-carnitine, a related compound, have shown its beneficial effects on oocyte cytoskeleton and embryo development, particularly in the context of endometriosis. This suggests a potential area for exploring the effects of this compound on fertility and embryogenesis (Mansour et al., 2009).
Metabolic Syndrome and Fat Oxidation
Research into peroxisome proliferator–activated receptor (PPAR)δ agonists, which are related to the carnitine pathway, reveals potential for this compound in the management of metabolic syndrome through enhanced fat oxidation in skeletal muscle (Risérus et al., 2008).
Mitochondrial Function in the Elderly
Acetylcarnitine, a compound similar to this compound, shows promise in restoring mitochondrial function and content in the elderly, suggesting a role for this compound in age-related mitochondrial dysfunction (Rosca et al., 2009).
General Drug Discovery and Pharmacological Research
While not directly related to this compound, the general landscape of drug discovery, including the development of new therapeutic agents and the integration of molecular biology in pharmacology, provides a broader context for understanding the potential of novel compounds like this compound in clinical applications (Drews, 2000).
Propiedades
Fórmula molecular |
C12H23NO4 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
3-pentanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3 |
Clave InChI |
VSNFQQXVMPSASB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
SMILES canónico |
CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



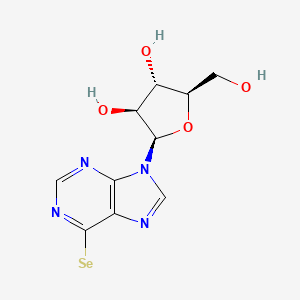

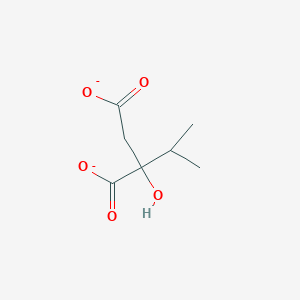
![Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-propanoate](/img/structure/B1240362.png)

